molecular formula C20H23N5O5 B2492718 methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 923470-28-4

methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2492718
CAS RN: 923470-28-4
M. Wt: 413.434
InChI Key: PDZHVXAQXHOTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules like this involves multiple steps, starting from simpler precursors. For example, Mao et al. (2015) describe the synthesis of a related compound, emphasizing techniques such as NMR, IR, and MS spectroscopy, alongside X-ray crystallography for structure elucidation. This process likely involves strategic functionalization of the molecule's core, employing specific reagents and conditions to introduce the various substituents in a controlled manner (Da-jie Mao et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule. Mao et al. (2015) discuss how crystal structure analysis can reveal interaction patterns and molecular packing, which are crucial for understanding the compound's chemical behavior and reactivity (Da-jie Mao et al., 2015).

Scientific Research Applications

Hydrogen Bonded Chains and Molecular Interactions

Research by Portilla et al. (2005) discusses the formation of hydrogen-bonded chains in structurally similar compounds. Their study demonstrates how molecules are linked into chains and sheets, highlighting important molecular interactions. This is relevant for understanding the structural behavior of complex molecules like methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.

Synthesis and Large-Scale Production

Morgentin et al. (2009) have developed efficient methods for synthesizing similar compounds. Their work emphasizes the development of high-yielding routes suitable for large-scale synthesis, which could be applicable to the synthesis of methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.

Crystal Structure Characterization

The research by Mao et al. (2015) focuses on the synthesis and crystal structure characterization of a similar compound. Their study provides insights into the molecular structure and crystal packing, which is vital for understanding the physical properties of complex molecules.

Transformation into Derivatives

Žugelj et al. (2009) describe the transformation of related compounds into various derivatives. This research is important for exploring the chemical versatility and potential applications of methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate in different fields.

Potential for Antitumor Activity

The study by Abu‐Hashem et al. (2020) synthesizes novel compounds with structures similar to methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, evaluating their potential as anti-inflammatory and analgesic agents. This highlights the potential biomedical applications of such compounds.

Synthesis of Novel Intermediates

Research by Liu Guo-ji (2009) on the synthesis of new intermediate compounds of pyrimidine can provide insights into the synthesis of complex molecules like methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, contributing to the understanding of its chemical properties and potential applications.

properties

IUPAC Name

methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-12-6-7-14(29-3)13(10-12)23-8-5-9-24-16-17(21-19(23)24)22(2)20(28)25(18(16)27)11-15(26)30-4/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHVXAQXHOTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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